molecular formula C14H11N5O3S B15119185 N-(1,3-benzodioxol-5-yl)-2-(9H-purin-6-ylsulfanyl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(9H-purin-6-ylsulfanyl)acetamide

Cat. No.: B15119185
M. Wt: 329.34 g/mol
InChI Key: SCFPFUSLDYVZEW-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

  • A 9H-purin-6-ylsulfanyl moiety linked via a thioether bond, enabling interactions with purine-binding biological targets (e.g., kinases, adenosine receptors).

Properties

Molecular Formula

C14H11N5O3S

Molecular Weight

329.34 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C14H11N5O3S/c20-11(19-8-1-2-9-10(3-8)22-7-21-9)4-23-14-12-13(16-5-15-12)17-6-18-14/h1-3,5-6H,4,7H2,(H,19,20)(H,15,16,17,18)

InChI Key

SCFPFUSLDYVZEW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3NC=N4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The European Patent EP3348550A1 describes benzothiazole-based acetamides, including:

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Feature Target Compound Benzothiazole Analogs ()
Core Structure Benzodioxol + Purine-thioether Benzothiazole + Variably substituted phenyl
Key Substituents Purine-6-sulfanyl Trifluoromethyl, methoxy, or plain phenyl
Molecular Weight ~380–400 g/mol (estimated) ~350–450 g/mol (varies with substituents)
Potential Targets Purinergic receptors, kinases Enzymes with hydrophobic binding pockets

Key Differences :

  • The benzothiazole core in compounds lacks the purine ring’s hydrogen-bonding capacity, likely redirecting their mechanism toward non-nucleotide targets (e.g., protease inhibition).
  • Trifluoromethyl groups enhance metabolic resistance but may reduce solubility compared to the benzodioxol group .

Acetamide Derivatives with Complex Stereochemistry ()

Pharmacopeial Forum (2017) lists compounds such as:

  • N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
  • N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide
Feature Target Compound Compounds
Backbone Complexity Linear acetamide Multi-stereocenter, peptide-like structures
Functional Groups Purine, benzodioxol Hydroxy, amino, benzyl, oxazinane
Solubility Moderate (benzodioxol) Likely lower (hydrophobic side chains)
Therapeutic Use Antiviral/cancer (hypothetical) Protease inhibition (e.g., HIV)

Key Differences :

  • The target compound’s simpler structure may favor oral administration and metabolic stability .

Benzodioxol-Containing Analog ()

2-{[6-(1,3-Benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (CAS 488137-40-2) shares the benzodioxol moiety but differs in other regions:

Feature Target Compound Compound
Heterocyclic Core Purine Pyridine with cyano group
Substituents Purine-6-sulfanyl Chloro, methylphenyl
Molecular Weight ~380–400 g/mol (estimated) 437.9 g/mol
Electronic Effects Electron-rich (purine N-atoms) Electron-withdrawing (cyano, chloro)

Key Differences :

  • The chloro and methyl groups increase lipophilicity, possibly improving membrane permeability but risking hepatotoxicity .

Research Implications and Hypothetical Activity

  • Target Selectivity : The purine-thioether group in the target compound may confer affinity for ATP-binding sites in kinases, unlike benzothiazole or pyridine analogs.
  • Solubility vs. Bioavailability : The benzodioxol group balances lipophilicity better than trifluoromethyl () or chloro-methyl () substituents.
  • Synthetic Feasibility : The target compound’s lack of stereocenters (vs. ) simplifies manufacturing but may require optimization for potency.

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